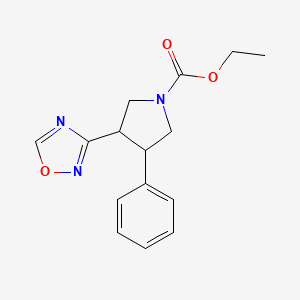![molecular formula C19H18FN3O3S B6427047 3-{1-[(4-fluorophenyl)methanesulfonyl]pyrrolidin-3-yl}-5-phenyl-1,2,4-oxadiazole CAS No. 2034416-62-9](/img/structure/B6427047.png)
3-{1-[(4-fluorophenyl)methanesulfonyl]pyrrolidin-3-yl}-5-phenyl-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{1-[(4-fluorophenyl)methanesulfonyl]pyrrolidin-3-yl}-5-phenyl-1,2,4-oxadiazole is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound belongs to the class of oxadiazoles, which are known for their diverse biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[(4-fluorophenyl)methanesulfonyl]pyrrolidin-3-yl}-5-phenyl-1,2,4-oxadiazole typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-fluorobenzyl chloride with pyrrolidine to form 1-(4-fluorobenzyl)pyrrolidine. This intermediate is then subjected to sulfonylation using methanesulfonyl chloride to yield 1-[(4-fluorophenyl)methanesulfonyl]pyrrolidine. The final step involves the cyclization of this intermediate with phenylhydrazine and carbon disulfide to form the oxadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to improve yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3-{1-[(4-fluorophenyl)methanesulfonyl]pyrrolidin-3-yl}-5-phenyl-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
3-{1-[(4-fluorophenyl)methanesulfonyl]pyrrolidin-3-yl}-5-phenyl-1,2,4-oxadiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound exhibits biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Due to its potential pharmacological properties, it is investigated for its therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: The compound’s unique chemical properties make it useful in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-{1-[(4-fluorophenyl)methanesulfonyl]pyrrolidin-3-yl}-5-phenyl-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol
- 3-(4-chlorophenyl)-5-phenyl-1,2,4-oxadiazole
- 1-(4-fluorophenyl)-3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine
Uniqueness
Compared to similar compounds, 3-{1-[(4-fluorophenyl)methanesulfonyl]pyrrolidin-3-yl}-5-phenyl-1,2,4-oxadiazole stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the sulfonyl group, in particular, enhances its potential for various chemical transformations and interactions with biological targets .
Properties
IUPAC Name |
3-[1-[(4-fluorophenyl)methylsulfonyl]pyrrolidin-3-yl]-5-phenyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O3S/c20-17-8-6-14(7-9-17)13-27(24,25)23-11-10-16(12-23)18-21-19(26-22-18)15-4-2-1-3-5-15/h1-9,16H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXCCXLOWEHGJKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC(=N2)C3=CC=CC=C3)S(=O)(=O)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(2H-1,2,3-triazol-2-yl)ethyl]benzenesulfonamide](/img/structure/B6426964.png)
![N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]pent-4-enamide](/img/structure/B6426974.png)
![N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-(4-fluorophenyl)acetamide](/img/structure/B6426977.png)
![N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-(2-chlorophenyl)acetamide](/img/structure/B6426986.png)
![N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-(phenylsulfanyl)propanamide](/img/structure/B6426997.png)
![N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B6427005.png)
![N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B6427014.png)
![N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-(2-chloro-6-fluorophenyl)acetamide](/img/structure/B6427022.png)
![N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-(4-methanesulfonylphenyl)propanamide](/img/structure/B6427029.png)
![N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N'-(1-phenylethyl)ethanediamide](/img/structure/B6427031.png)
![2-(4-chlorophenoxy)-2-methyl-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]propanamide](/img/structure/B6427034.png)

![N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)benzenesulfonamide](/img/structure/B6427067.png)
![N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}cyclopropanecarboxamide](/img/structure/B6427068.png)
